molecular formula C13H20N2O2 B3346418 1-[(3,5-Dimethoxyphenyl)methyl]piperazine CAS No. 118778-74-8

1-[(3,5-Dimethoxyphenyl)methyl]piperazine

Cat. No. B3346418
CAS RN: 118778-74-8
M. Wt: 236.31 g/mol
InChI Key: QBONNKXMYASOKV-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)methyl]piperazine is an organic compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . The compound appears as an oil .


Molecular Structure Analysis

The InChI code for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine is 1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Cancer Research

This compound has been studied for its potential in cancer research . It has been shown to induce apoptosis of cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . It also has a synergistic effect in growth inhibition when combined with known anticancer agents in cancer cells . It has potent anti-growth activity in drug-resistant cancer cells as well as anti-proliferation of cancer cells at IC 50 values of low nanomolar concentrations .

Interaction with p68 RNA Helicase

The compound interacts with p68 RNA helicase (also known as DDX5), a member of the DEAD box family of RNA helicases . p68 has been demonstrated to play a vital role in cell proliferation and tumor/cancer progression . The compound does not exert its anti-cancer effects by inhibition of RNA unwinding by p68. Instead, it completely abrogates the β-catenin stimulated ATPase activity of p68 with an IC 50 of 61 nM .

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . The piperazinomethyl derivatives displayed broad-spectrum antibacterial activities . Some compounds showed potent activity against the tested Gram-positive bacteria .

Anti-Proliferative Activity

The compound has been evaluated for its anti-proliferative activity . The optimum anti-proliferative activity was attained by certain compounds . They were evaluated against prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines .

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONNKXMYASOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethoxyphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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